4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(2,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound featuring a fused triazine-benzimidazole core substituted with a 2,4-dimethoxyphenyl group. The methoxy groups likely improve solubility compared to halogenated derivatives while maintaining steric and electronic interactions critical for binding biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-23-10-7-8-11(14(9-10)24-2)15-20-16(18)21-17-19-12-5-3-4-6-13(12)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGIOLPSRNVVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Triazine Ring: The next step involves the formation of the triazine ring. This can be accomplished by reacting the benzimidazole derivative with cyanuric chloride in the presence of a base such as sodium carbonate.
Attachment of the Dimethoxyphenyl Group: The final step is the introduction of the dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction, where the triazine derivative is reacted with 2,4-dimethoxyaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Dihydro or tetrahydro derivatives of the triazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazino-Benzimidazole Derivatives
Structural and Electronic Effects
- Halogenated Derivatives : Fluorine () and chlorine () substituents increase electronegativity, improving binding to hydrophobic enzyme pockets but reducing solubility. The 4-fluorophenyl analog (CAS 305852-99-7) shows strong enzyme inhibition due to fluorine’s electron-withdrawing effects .
- Methoxy Derivatives : Methoxy groups () enhance solubility via hydrogen bonding while maintaining aromatic interactions. The 2,4-dimethoxy substitution in the target compound likely offers asymmetrical electronic distribution, optimizing interactions with asymmetric binding sites compared to 3,5-dimethoxy (symmetrical) or trimethoxy analogs .
Research Findings and Mechanistic Insights
- Molecular Docking : The thiophene analog () demonstrated high affinity for EGFR kinase in docking studies, suggesting a role in targeted cancer therapy .
- Antifungal Efficacy : The 2-chloro-5-nitrophenyl derivative () inhibited Aspergillus flavus at IC₅₀ = 12 µM, linked to nitro group-mediated oxidative stress .
- Synthetic Versatility : Microwave-assisted synthesis () and flow reactors optimize yields for halogenated and methoxy derivatives, underscoring scalability for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
